Methyl 3,5-Difluoro-2,6-dimethoxybenzoate
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Overview
Description
Methyl 3,5-Difluoro-2,6-dimethoxybenzoate is a chemical compound with the molecular formula C10H10F2O4. It is a derivative of benzoic acid, characterized by the presence of two fluorine atoms and two methoxy groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,5-Difluoro-2,6-dimethoxybenzoate can be synthesized through several methods. One common method involves the reaction of 3,5-difluoro-2,6-dimethoxybenzoic acid with methanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Another method involves the use of lithium borohydride in tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature for 48 hours. The reaction mass is then quenched with saturated ammonium chloride solution, and the product is extracted with ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-Difluoro-2,6-dimethoxybenzoate undergoes various chemical reactions, including:
Reduction: It can be reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH4) in THF at 0°C.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Lithium Borohydride: Used for reduction reactions in THF at low temperatures.
Lithium Aluminum Hydride: Another reducing agent used in THF at low temperatures.
Major Products Formed
Alcohols: Reduction of the ester group leads to the formation of the corresponding alcohol.
Substituted Benzoates: Substitution reactions can yield various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3,5-Difluoro-2,6-dimethoxybenzoate is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3,5-Difluoro-2,6-dimethoxybenzoate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and allows it to participate in various biochemical pathways. The methoxy groups increase its solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,6-Difluoro-3,5-dimethoxybenzoate: Similar in structure but with different substitution patterns.
Methyl 3,5-Dimethoxybenzoate: Lacks the fluorine atoms, resulting in different chemical properties
Uniqueness
Methyl 3,5-Difluoro-2,6-dimethoxybenzoate is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical reactivity and solubility properties. These features make it valuable in specific synthetic and research applications.
Properties
Molecular Formula |
C10H10F2O4 |
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Molecular Weight |
232.18 g/mol |
IUPAC Name |
methyl 3,5-difluoro-2,6-dimethoxybenzoate |
InChI |
InChI=1S/C10H10F2O4/c1-14-8-5(11)4-6(12)9(15-2)7(8)10(13)16-3/h4H,1-3H3 |
InChI Key |
RZLQEVRCQCEOON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1F)F)OC)C(=O)OC |
Origin of Product |
United States |
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